Bienvenue dans la boutique en ligne BenchChem!

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Tubulin polymerization inhibition Anticancer SAR Colchicine-site binding

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS: 921060-39-1) is a hybrid small molecule with molecular formula C₂₀H₁₉N₅O₃S and molecular weight 409.46 g/mol that integrates three distinct pharmacophoric elements into a single scaffold: a 1-(4-ethoxyphenyl)-1H-tetrazole ring linked via a methylene bridge to a naphthalene-2-sulfonamide moiety. The 4-ethoxyphenyl-substituted tetrazole motif is independently established as a privileged substructure in tubulin polymerization inhibitors acting at the colchicine site, where SAR studies have demonstrated that the 4-ethoxyphenyl group at the N-1 position of the tetrazole confers maximal antiproliferative activity within 1,5-disubstituted tetrazole series.

Molecular Formula C20H19N5O3S
Molecular Weight 409.46
CAS No. 921060-39-1
Cat. No. B2665627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
CAS921060-39-1
Molecular FormulaC20H19N5O3S
Molecular Weight409.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19N5O3S/c1-2-28-18-10-8-17(9-11-18)25-20(22-23-24-25)14-21-29(26,27)19-12-7-15-5-3-4-6-16(15)13-19/h3-13,21H,2,14H2,1H3
InChIKeyMWVFTJDJXMTBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide: Structural Identity and Pharmacophore Composition


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (CAS: 921060-39-1) is a hybrid small molecule with molecular formula C₂₀H₁₉N₅O₃S and molecular weight 409.46 g/mol that integrates three distinct pharmacophoric elements into a single scaffold: a 1-(4-ethoxyphenyl)-1H-tetrazole ring linked via a methylene bridge to a naphthalene-2-sulfonamide moiety . The 4-ethoxyphenyl-substituted tetrazole motif is independently established as a privileged substructure in tubulin polymerization inhibitors acting at the colchicine site, where SAR studies have demonstrated that the 4-ethoxyphenyl group at the N-1 position of the tetrazole confers maximal antiproliferative activity within 1,5-disubstituted tetrazole series [1]. The naphthalene sulfonamide component is structurally related to the naphthalene bis-sulfonamide class of Keap1-Nrf2 protein–protein interaction inhibitors, where naphthalene bis-sulfonamides bearing tetrazole substituents exhibit tight binding with low nanomolar Kd values [2]. This compound therefore represents a combinatorial chemotype in which two independently validated pharmacophores converge into a single molecular entity — a distinctive structural feature not shared by tetrazole-only or sulfonamide-only analogs — with relevance to both anticancer and cytoprotective target applications.

Why N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide Cannot Be Replaced by Simpler In-Class Analogs


The biological activity of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is determined by the simultaneous presence and precise connectivity of its three pharmacophoric modules: the 4-ethoxyphenyl-substituted tetrazole, the methylene spacer, and the naphthalene-2-sulfonamide. Published SAR on 1,5-disubstituted tetrazole tubulin inhibitors demonstrates that the 4-ethoxyphenyl substituent is not interchangeable with other aryl groups — replacement with 4-methoxyphenyl or 3,4,5-trimethoxyphenyl yields substantially weaker antiproliferative potency across multiple cancer cell lines [1]. On the sulfonamide side, SAR from the naphthalene bis-sulfonamide Keap1 inhibitor series reveals that tetrazole-for-carboxylic acid substitution alters both binding affinity and, critically, the binding mode itself, as evidenced by X-ray crystallography showing that tetrazole-bearing naphthalene bis-sulfonamides adopt non-standard cis/trans rotational conformations within the Keap1 Kelch domain binding pocket [2]. Attempting to substitute this compound with simpler tetrazole derivatives lacking the naphthalene-2-sulfonamide group, or with sulfonamides lacking the 1-(4-ethoxyphenyl)-tetrazole motif, would forfeit the dual-target engagement potential conferred by this specific molecular architecture. The following quantitative evidence sections substantiate why procurement decisions must be compound-specific rather than class-based.

Quantitative Comparative Evidence for N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide Differentiation


4-Ethoxyphenyl at Tetrazole N-1 Position Confers Maximal Antiproliferative Potency in 1,5-Disubstituted Tetrazole Tubulin Inhibitor Series

In a comprehensive SAR study of 1,5-disubstituted tetrazoles as rigid combretastatin A-4 analogues, the compound bearing a 4-ethoxyphenyl substituent at the N-1 position of the tetrazole (compound 4l) exhibited the most potent antiproliferative activity across the tested series. Against the HT-29 colon carcinoma cell line, 4l achieved an IC₅₀ of 1.3 nM, representing a 380-fold improvement over the parent natural product combretastatin A-4 (IC₅₀ = 494 nM) and a greater than 10-fold potency advantage over the closest 4-methoxyphenyl analog 4g (IC₅₀ = 15 nM). This SAR directly informs the differentiation of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, which carries the identical 4-ethoxyphenyl-N-1-tetrazole pharmacophore identified as optimal in this series. [1]

Tubulin polymerization inhibition Anticancer SAR Colchicine-site binding

Broad-Spectrum Antiproliferative Activity of 4-Ethoxyphenyl Tetrazole Pharmacophore Across Diverse Cancer Cell Lines Compared to Standard Agents

Compound 4l, carrying the identical 4-ethoxyphenyl N-1 tetrazole motif present in the target compound, demonstrated potent antiproliferative activity across a panel of six human cancer cell lines of diverse tissue origin. IC₅₀ values ranged from 1.3 to 8.1 nM, with an average potency that substantially exceeded the clinical microtubule-targeting agent vinblastine in several cell types. Of particular functional significance, 4l retained full potency against the multidrug-resistant HT-29/AKR cell line (IC₅₀ = 0.5 nM), which overexpresses P-glycoprotein (P-gp) — a major efflux transporter responsible for clinical chemoresistance. In contrast, vinblastine showed a 50-fold loss of potency in this resistant line (IC₅₀ shift from 2.2 nM to 110 nM), and paclitaxel exhibited a >1000-fold resistance index. [1]

Multidrug resistance P-glycoprotein Pan-cancer activity

In Vivo Antitumor Efficacy of the 4-Ethoxyphenyl Tetrazole Pharmacophore in a Xenograft Model

Compound 4l (bearing the 4-ethoxyphenyl N-1 tetrazole motif) was evaluated in vivo using an HT-29 human colon carcinoma xenograft model in nude mice. At a well-tolerated intraperitoneal dose of 30 mg/kg administered daily, 4l significantly reduced tumor growth compared to vehicle-treated controls. The tumor weight at sacrifice was reduced by approximately 65% relative to control, with no overt signs of toxicity or body weight loss observed during the treatment period. This in vivo efficacy, combined with the in vitro potency profile, distinguishes the 4-ethoxyphenyl-substituted tetrazole chemotype from earlier-generation combretastatin A-4 analogs that lacked sufficient in vivo activity despite promising in vitro data. [1]

Xenograft In vivo antitumor HT-29

Tetrazole-for-Carboxylate Substitution in Naphthalene Sulfonamide Keap1 Inhibitors Produces Distinct Binding Modes Compared to Carboxylic Acid Congeners

In the naphthalene bis-sulfonamide series of Keap1-Nrf2 protein–protein interaction inhibitors, replacement of a pendant carboxylic acid group with a tetrazole (compound 25) resulted in a tight-binding inhibitor with a Kd value in the low nanomolar range for the Keap1 Kelch domain. X-ray crystallography revealed that the tetrazole-bearing compound 25 adopts a previously unreported binding mode, occupying the Keap1 binding pocket in both cis and trans rotational conformations that interconvert in solution — a binding behavior not observed for the carboxylic acid parent compounds, which adopt a single conformational state. Molecular dynamics simulations indicated the cis-form exhibits the lowest interaction energy, while the trans-form is more stable in solution. [1]

Keap1-Nrf2 Protein–protein interaction inhibitor X-ray crystallography

Functional Nrf2 Activation in Cell-Based Assays Confirms On-Target Activity of Tetrazole-Bearing Naphthalene Sulfonamide Keap1 Inhibitors

Compound 25, the tetrazole-bearing naphthalene bis-sulfonamide, was evaluated in cell-based assays for its ability to induce Nrf2 target gene expression, the functional readout of Keap1 inhibition. Treatment with compound 25 resulted in measurable upregulation of Nrf2-dependent antioxidant response element (ARE)-driven genes, confirming that the non-standard dual-conformation binding mode observed crystallographically translates into productive Nrf2 pathway activation in a cellular context. This cell-based functional validation distinguishes tetrazole-containing naphthalene sulfonamides from earlier naphthalene sulfonamide Keap1 inhibitors that showed binding in biochemical assays but failed to induce robust Nrf2 transcriptional responses in cells. [1]

Nrf2 target gene induction Cytoprotection Cell-based assay

Antifungal Activity Differentiation: Tetrazole Sulfonamide Hybrids Exhibit Superior Potency to Carbamate Analogs in Fungal Growth Inhibition Assays

A comparative study of sulfonamide and carbamate derivatives of (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methanamine evaluated antifungal activity against Candida albicans, Fusarium oxysporum, and Aspergillus niger. The sulfonamide derivatives (compounds 3a–3f) demonstrated consistently superior antifungal activity compared to their carbamate counterparts (5a–5d). Among the sulfonamide series, compound 3a exhibited the most potent antifungal activity, with MIC values in the range of 18.0–25.0 μg/mL against the tested fungal strains. This sulfonamide-over-carbamate activity advantage is relevant to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, which incorporates the sulfonamide — rather than carbamate — linkage to the tetrazole scaffold. [1]

Antifungal Candida albicans Fusarium oxysporum

Optimal Research and Procurement Application Scenarios for N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Ligand Development

The 4-ethoxyphenyl N-1 tetrazole motif present in this compound is the optimal substituent identified in 1,5-disubstituted tetrazole tubulin inhibitor SAR, conferring IC₅₀ values of 1.3–8.1 nM across a panel of cancer cell lines and approximately 380-fold greater potency than combretastatin A-4 at HT-29 cells [1]. Procurement of this compound for tubulin polymerization assays, colchicine-site competition binding studies, or microtubule immunofluorescence imaging is supported by the evidence that the 4-ethoxyphenyl substituent is the single most critical potency determinant in this chemotype. Researchers should prioritize this specific N-1 substitution pattern over analogs bearing 4-methoxy, 4-methyl, or unsubstituted phenyl groups, which exhibit >10-fold reduced antiproliferative activity [1].

Multidrug-Resistant Cancer Cell Line Profiling and P-gp Evasion Studies

The 4-ethoxyphenyl tetrazole pharmacophore demonstrates complete retention of potency against P-gp-overexpressing HT-29/AKR multidrug-resistant colon carcinoma cells (IC₅₀ = 0.5 nM), in contrast to vinblastine (50-fold resistance) and paclitaxel (>1000-fold resistance) [1]. This compound is therefore a strong candidate procurement item for laboratories studying P-gp substrate recognition, multidrug resistance reversal strategies, or screening campaigns seeking tubulin-targeted agents that evade ATP-binding cassette (ABC) transporter-mediated efflux. Its lack of cross-resistance with P-gp substrate chemotherapeutics supports its use as a chemical probe to dissect transporter-dependent vs. transporter-independent resistance mechanisms [1].

Keap1-Nrf2 Protein–Protein Interaction Inhibitor Lead Generation and Binding Mode Studies

The naphthalene sulfonamide scaffold with a tetrazole substituent has been crystallographically demonstrated to adopt a non-standard dual cis/trans conformational binding mode within the Keap1 Kelch domain, associated with low nanomolar binding affinity and cellular Nrf2 target gene induction [1]. Procuring this compound — which uniquely positions both a tetrazole and a naphthalene-2-sulfonamide within the same molecule — is appropriate for laboratories conducting Keap1-Nrf2 PPI inhibitor SAR expansion, X-ray crystallography soaking experiments, surface plasmon resonance (SPR) binding assays, or ARE-luciferase reporter gene assays. Its structural overlap with the validated tetrazole-bearing naphthalene bis-sulfonamide inhibitor 25 makes it a relevant analog for comparative binding mode analysis [1].

Antifungal Tetrazole-Sulfonamide Hybrid Screening Libraries

The sulfonamide linkage in tetrazole-containing antifungal hybrids has been demonstrated to confer superior antifungal activity compared to the carbamate linkage, with MIC values in the range of 18.0–25.0 μg/mL against Candida albicans, Fusarium oxysporum, and Aspergillus niger [1]. This compound, featuring a tetrazole–methylene–sulfonamide connectivity, is suitable for inclusion in antifungal screening libraries targeting these and related pathogenic fungal species. Procurement for agar diffusion or broth microdilution antifungal susceptibility testing is supported by class-level evidence that the sulfonamide functional group is a potency-enhancing feature in tetrazole antifungal chemotypes, distinguishing it from carbamate-based analogs that exhibit only moderate antifungal activity [1].

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.